molecular formula C96H156N34O20S B013244 Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate CAS No. 217082-57-0

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Katalognummer: B013244
CAS-Nummer: 217082-57-0
Molekulargewicht: 2138.6 g/mol
InChI-Schlüssel: SVWSKJCJNAIKNH-MJZUAXFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of apelin precursor (61-77) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the formation of the trifluoroacetate salt .

Industrial Production Methods

Industrial production of apelin precursor (61-77) involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide .

Analyse Chemischer Reaktionen

Types of Reactions

Apelin precursor (61-77) can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Biological Significance of Apelin

Apelin is an endogenous peptide that interacts with the apelin receptor (APJ), a G-protein coupled receptor (GPCR). The apelin system has been implicated in numerous physiological processes, including:

  • Vasodilation : Apelin induces vasodilation through nitric oxide production and activation of ERK1/2 pathways, beneficial in managing hypertension and heart failure .
  • Cardiac Function : It enhances cardiac contractility and has been shown to exhibit cardioprotective effects, particularly in heart failure models .
  • Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a target for obesity and diabetes research .

Cardiovascular Diseases

Apelin precursor (61-77) has shown promise in treating cardiovascular diseases by modulating vascular tone and improving cardiac function. Notable applications include:

  • Heart Failure Treatment : Studies indicate that apelin administration can restore cardiac apelin levels and improve outcomes in heart failure models. For instance, systemic infusion of [Pyr1]apelin-13 resulted in a significant reduction in blood pressure and peripheral vascular resistance in patients with heart failure .
StudyFindings
Brame et al.Macrocyclic analogues showed biased G protein activation beneficial for heart function .
Clinical TrialsApelin-induced vasodilation confirmed to be dependent on nitric oxide .

Metabolic Disorders

The apelin system's role in metabolic regulation suggests potential therapeutic avenues for obesity and diabetes:

  • Insulin Sensitivity : Research indicates that apelin enhances insulin sensitivity and glucose uptake in adipose tissues, making it a candidate for diabetes treatment .
ApplicationMechanism
Obesity ManagementEnhances glucose uptake and lipid metabolism .
Diabetes TreatmentImproves insulin sensitivity through APJ receptor activation .

Kidney Diseases

Recent studies highlight the potential of apelin as a therapeutic agent for renal disorders:

  • Renal Protection : Apelin has been shown to protect against renal injury by modulating inflammation and promoting vasodilation within renal tissues .

Case Study 1: Heart Failure

In a controlled study involving heart failure patients, administration of [Pyr1]apelin-13 demonstrated significant improvements in cardiac output and reduced systemic vascular resistance. This study underscores the efficacy of apelin as an adjunct therapy for heart failure management.

Case Study 2: Obesity

A recent animal model study revealed that apelin treatment led to decreased body weight gain and improved metabolic profiles in obese mice. The findings suggest that targeting the apelin system could provide new strategies for obesity treatment.

Wirkmechanismus

The apelin precursor (61-77) exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the AMPK/PI3K/AKT/mTOR and RAF/ERK1/2 pathways. These pathways regulate diverse physiological processes such as vasoconstriction, heart muscle contractility, energy metabolism, and fluid homeostasis . The activation of APJ by apelin also influences gene expression and protein synthesis, contributing to its wide-ranging effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Apelin-12: A shorter active form of apelin with distinct biological activity.

    Apelin-13: Known for its strong activity and involvement in cardiovascular regulation.

    Apelin-17: Another active form with unique signaling properties.

    Apelin-36: The longest active form with different physiological effects.

Uniqueness

Apelin precursor (61-77) is unique due to its specific sequence and the presence of trifluoroacetate, which can influence its stability and solubility. Compared to other apelin forms, it may exhibit different binding affinities and signaling profiles, making it a valuable tool for studying the apelin/APJ system.

Biologische Aktivität

Apelin is a peptide that serves as an endogenous ligand for the G-protein-coupled receptor APJ, playing a crucial role in various physiological processes, including cardiovascular regulation, energy metabolism, and fluid homeostasis. The specific fragment known as Apelin precursor (61-77), also referred to as Apelin-17, has garnered attention for its biological activities across different species, including humans, bovines, mice, and rats. This article aims to explore the biological activity of Apelin-17, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Structure and Composition

Apelin-17 is derived from a larger precursor protein that undergoes post-translational modifications to yield bioactive peptides. The sequence of Apelin-17 is KFRRQRPRLSHKGPMPF, which is part of a larger family of apelin peptides that include Apelin-13 and Apelin-36. These peptides are known for their varying biological activities and receptor affinities.

Receptor Interaction
Apelin-17 binds to the APJ receptor, activating various intracellular signaling pathways. This interaction primarily involves the Gi/Gq pathways, leading to the modulation of intracellular cyclic AMP (cAMP) levels and influencing downstream effects such as nitric oxide (NO) production and vasodilation. This mechanism is crucial for regulating blood pressure and enhancing cardiac function.

Metabolic Effects
Research indicates that Apelin-17 plays a significant role in energy metabolism. It has been shown to:

  • Enhance glucose uptake in adipocytes through the PI3K/Akt signaling pathway.
  • Stimulate mitochondrial biogenesis and increase oxygen consumption in skeletal muscle, contributing to energy expenditure and fat loss .
  • Regulate lipid metabolism by inhibiting lipolysis and promoting fatty acid oxidation .

Physiological Impacts

Cardiovascular System
Apelin-17 exhibits potent inotropic effects, enhancing cardiac contractility at low concentrations. Studies have demonstrated that it increases sarcomere shortening in isolated cardiomyocytes by up to 140% . Additionally, it promotes angiogenesis by upregulating angiopoietin-1 expression, thereby improving vascular health .

Neurobehavioral Effects
In animal models, Apelin-17 has been linked to modulation of anxiety and stress responses. For instance, its administration has been associated with enhanced contextual fear extinction in rats, suggesting potential implications for treating anxiety disorders .

Case Studies

  • Diet-Induced Obesity Model
    In a study involving human apelin-transgenic mice subjected to high-fat diets (HFD), it was observed that these mice exhibited resistance to obesity without changes in food intake. The increased energy expenditure was attributed to elevated mitochondrial activity and vascular mass in skeletal muscle .
  • Cardiac Function Enhancement
    Ex-vivo experiments demonstrated that Apelin-17 significantly improved contractility in isolated heart preparations from rats. This finding underscores its potential as a therapeutic agent for heart failure .

Data Summary

Parameter Effect of Apelin-17 Reference
Cardiac ContractilityIncreased by 140% in cardiomyocytes
Glucose UptakeEnhanced via PI3K/Akt pathway
Mitochondrial BiogenesisIncreased in skeletal muscle under HFD
Anxiety ModulationImproved contextual fear extinction

Eigenschaften

CAS-Nummer

217082-57-0

Molekularformel

C96H156N34O20S

Molekulargewicht

2138.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI-Schlüssel

SVWSKJCJNAIKNH-MJZUAXFLSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Sequenz

KFRRQRPRLSHKGPMPF

Synonyme

Alternative Names: K17F, Prepro-61-77-Apelin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.